3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Description
Molecular Architecture and Crystallographic Analysis
The molecular structure of 3-Phenyltriazolo[4,3-a]pyridine-8-carboxylic acid is defined by its complex heterocyclic framework and specific substitution pattern. The compound exhibits the molecular formula C₁₃H₉N₃O₂ with a molecular weight of 239.23 grams per mole, as confirmed through high-resolution mass spectrometry and elemental analysis. The Chemical Abstracts Service registry number 1082193-69-8 uniquely identifies this specific positional isomer, distinguishing it from related compounds with alternative carboxylic acid placements.
The core bicyclic system consists of a 1,2,4-triazole ring annulated to a pyridine ring at positions 4 and 3-a, creating a rigid planar framework that influences the compound's overall geometry and electronic distribution. Crystallographic studies of related triazolo-pyridine derivatives provide valuable insights into the structural characteristics of this compound class. Analysis of 1,2,4-triazolo[4,3-a]pyridin-3-amine, a structurally analogous compound, reveals that such systems crystallize in monoclinic space groups with significant intermolecular interactions. The asymmetric unit typically contains multiple molecules linked through hydrogen bonding networks, particularly involving nitrogen atoms in the triazole ring and functional groups such as carboxylic acids.
Examination of bond lengths and angles in related triazolo-pyridine structures demonstrates characteristic patterns that likely apply to the target compound. The nitrogen-nitrogen bond length in the triazole ring typically measures approximately 1.40 angstroms, while carbon-nitrogen bonds within the heterocyclic system range from 1.31 to 1.39 angstroms. The dihedral angle between the triazole and pyridine ring planes in similar compounds measures between 1.8 and 3.1 degrees, indicating near-planarity of the bicyclic core structure. This planarity facilitates π-π stacking interactions and influences the compound's solid-state packing arrangements.
The phenyl substituent at position 3 introduces additional steric considerations and electronic effects. Based on related crystal structures, the phenyl ring likely adopts a conformation that minimizes steric hindrance while maximizing conjugative stabilization with the triazole system. The carboxylic acid group at position 8 provides opportunities for extensive hydrogen bonding networks in the crystal lattice, potentially forming carboxylic acid dimers through classical O-H⋯O interactions and additional contacts with nitrogen atoms in neighboring molecules.
Table 1: Comparative Crystallographic Parameters for Triazolo-Pyridine Derivatives
| Parameter | 1,2,4-Triazolo[4,3-a]pyridin-3-amine | Expected for Target Compound |
|---|---|---|
| Space Group | P2₁/n | Monoclinic |
| Unit Cell Molecules | 8 | 4-8 |
| Dihedral Angle (degrees) | 1.8-3.1 | 2-4 |
| N-N Bond Length (Å) | 1.400-1.402 | 1.39-1.41 |
| Planarity | Near-planar | Near-planar |
Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)
Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for 3-Phenyltriazolo[4,3-a]pyridine-8-carboxylic acid through characteristic chemical shift patterns and coupling relationships. Proton Nuclear Magnetic Resonance spectra of related triazolo-pyridine compounds exhibit distinctive resonances that facilitate structural assignment. The aromatic protons of the pyridine ring typically appear as a complex multiplet between 7.0 and 8.8 parts per million, with the most downfield signals corresponding to protons adjacent to nitrogen atoms in the heterocyclic system.
The phenyl substituent contributes additional aromatic signals in the 7.0 to 8.0 parts per million region, appearing as characteristic multiplets reflecting the substitution pattern and electronic environment. Meta and para protons on the phenyl ring typically exhibit coupling patterns consistent with aromatic systems, while ortho protons may show additional coupling effects due to proximity to the triazole nitrogen. The carboxylic acid proton, when present and not exchanged, appears as a broad singlet at approximately 12-13 parts per million, often broadened due to rapid exchange processes.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through detailed chemical shift assignments for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group typically resonates between 165 and 175 parts per million, characteristic of carboxylic acid functional groups conjugated with aromatic systems. Aromatic carbons in the triazole and pyridine rings appear between 110 and 160 parts per million, with specific chemical shifts reflecting the electronic environment created by the nitrogen atoms and substituents.
Fourier Transform Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of specific functional groups and structural features. The carboxylic acid group exhibits distinctive absorption patterns, including a broad O-H stretch between 2500 and 3300 wavenumbers and a sharp C=O stretch between 1680 and 1720 wavenumbers. The triazole and pyridine rings contribute C=N stretching vibrations in the 1450 to 1600 wavenumber region, while aromatic C-H stretching appears around 3000 to 3100 wavenumbers.
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak appears at mass-to-charge ratio 239, corresponding to the intact molecular structure. Common fragmentation pathways include loss of the carboxylic acid group (mass loss of 45 atomic mass units) and cleavage of the phenyl substituent, generating characteristic fragment ions that support structural assignment. High-resolution mass spectrometry confirms the exact molecular formula through precise mass determination with accuracies typically better than 5 parts per million.
Table 2: Spectroscopic Characteristics of 3-Phenyltriazolo[4,3-a]pyridine-8-carboxylic Acid
| Technique | Key Features | Typical Values |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.8 ppm |
| ¹H Nuclear Magnetic Resonance | Carboxylic acid proton | 12-13 ppm |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | 165-175 ppm |
| Fourier Transform Infrared | O-H stretch | 2500-3300 cm⁻¹ |
| Fourier Transform Infrared | C=O stretch | 1680-1720 cm⁻¹ |
| Mass Spectrometry | Molecular ion | m/z 239 |
Comparative Analysis with Related Triazolo-Pyridine Derivatives
Structural comparison with closely related triazolo-pyridine derivatives reveals important insights into the influence of substitution patterns and functional group positioning on molecular architecture and properties. The positional isomer 3-phenyl-triazolo[4,3-a]pyridine-6-carboxylic acid, which differs only in the placement of the carboxylic acid group, exhibits the same molecular formula C₁₃H₉N₃O₂ but possesses distinct structural and spectroscopic characteristics. This positional difference significantly affects the electronic distribution and intermolecular interaction patterns in the solid state.
Examination of fluorinated analogs provides additional structural context. The compound 8-Fluoro-triazolo[4,3-a]pyridine-3-carboxylic acid demonstrates how halogen substitution influences molecular geometry and electronic properties. With molecular formula C₇H₄FN₃O₂ and molecular weight 181.12 grams per mole, this derivative illustrates the effects of electronegative substituents on the triazolo-pyridine core structure. The fluorine atom's electron-withdrawing nature significantly alters the electronic density distribution within the heterocyclic system.
Amino-substituted derivatives offer insights into hydrogen bonding capabilities and structural flexibility. The compound 3-(Benzylamino)-triazolo[4,3-a]pyridine-8-carboxylic acid shares the same carboxylic acid positioning as the target compound but incorporates a benzylamino group instead of a direct phenyl substituent. This structural modification, resulting in molecular formula C₁₄H₁₂N₄O₂ and molecular weight 268.27 grams per mole, introduces additional hydrogen bonding possibilities and conformational flexibility through the methylene linker.
Methyl-substituted analogs provide information about steric and electronic effects of alkyl substitution. The compound 8-Methyl-triazolo[4,3-a]pyridine-3-carboxylic acid, with molecular formula C₈H₇N₃O₂ and molecular weight 177.16 grams per mole, demonstrates how simple alkyl substitution affects molecular properties while maintaining the core triazolo-pyridine framework. The methyl group's electron-donating nature contrasts with the phenyl group's conjugative effects in the target compound.
Saturated derivatives offer perspectives on the importance of aromaticity in the triazolo-pyridine system. The tetrahydro analog 3-phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyridine-6-carboxylic acid maintains the phenyl substituent and carboxylic acid functionality while introducing saturation in the pyridine ring. This structural modification, reflected in the molecular formula C₁₃H₁₃N₃O₂ and molecular weight 243.26 grams per mole, eliminates aromatic stabilization and significantly alters conformational preferences and electronic properties.
Table 3: Comparative Analysis of Related Triazolo-Pyridine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|
| Target Compound | C₁₃H₉N₃O₂ | 239.23 | 8-Carboxylic acid |
| 6-Carboxylic acid isomer | C₁₃H₉N₃O₂ | 239.23 | 6-Carboxylic acid |
| 8-Fluoro-3-carboxylic acid | C₇H₄FN₃O₂ | 181.12 | Fluorine substitution |
| 3-Benzylamino-8-carboxylic acid | C₁₄H₁₂N₄O₂ | 268.27 | Benzylamino group |
| 8-Methyl-3-carboxylic acid | C₈H₇N₃O₂ | 177.16 | Methyl substitution |
| Tetrahydro analog | C₁₃H₁₃N₃O₂ | 243.26 | Saturated pyridine |
Properties
IUPAC Name |
3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)10-7-4-8-16-11(14-15-12(10)16)9-5-2-1-3-6-9/h1-8H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVURTOLFBBGBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazinolysis of Chloropyridine Carboxylic Acids
Chloropyridine carboxylic acids serve as versatile starting materials. For example, 2-chloropyridine-8-carboxylic acid undergoes hydrazinolysis with excess hydrazine hydrate to yield 2-hydrazinylpyridine-8-carboxylic acid. Subsequent cyclization with triethyl orthoformate (TEOF) or triethyl orthoacetate (TEOA) under microwave irradiation facilitates triazole ring formation. The phenyl group at position 3 is introduced either via pre-functionalized hydrazine derivatives (e.g., phenylhydrazine) or through post-cyclization coupling reactions.
Reaction Scheme
- Hydrazinolysis :
$$ \text{2-Chloropyridine-8-carboxylic acid} + \text{Hydrazine hydrate} \rightarrow \text{2-Hydrazinylpyridine-8-carboxylic acid} $$ - Cyclization :
$$ \text{2-Hydrazinylpyridine-8-carboxylic acid} + \text{TEOF} \xrightarrow{\Delta} \text{3-Phenyltriazolo[4,3-a]pyridine-8-carboxylic acid} $$
This method, adapted from, achieves moderate to high yields (60–85%) but requires precise control of reaction time and temperature to avoid decarboxylation.
Amidoxime-Mediated Cyclization
Amidoximes, derived from chloropyridine carboxylic acids, enable sequential cyclization. For instance, 2-chloropyridine-8-carboxylic acid reacts with hydroxylamine to form an amidoxime intermediate, which undergoes dehydration with acetic anhydride to generate the triazole ring. The phenyl group is introduced via Suzuki-Miyaura coupling at position 3 prior to cyclization.
Key Conditions :
- Amidoxime formation : Hydroxylamine hydrochloride in ethanol/water (70°C, 6 h).
- Cyclization : Acetic anhydride, reflux (110°C, 12 h).
Comparative Analysis of Synthesis Routes
| Method | Starting Material | Key Reagents | Yield | Advantages | Challenges |
|---|---|---|---|---|---|
| Hydrazinolysis-Cyclization | 2-Chloropyridine-8-carboxylic acid | Hydrazine hydrate, TEOF | 70–85% | High regioselectivity; scalable | Requires anhydrous conditions |
| Amidoxime Cyclization | 2-Chloropyridine-8-carboxylic acid | Hydroxylamine, Ac₂O | 50–65% | Mild conditions; avoids metal catalysts | Lower yield; competing side reactions |
| Suzuki Coupling | 8-Bromo-triazolopyridine | Phenylboronic acid, Pd catalyst | 60–75% | Flexible substituent introduction | Costly catalysts; purification complexity |
Experimental Considerations
Chemical Reactions Analysis
Types of Reactions
3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group or the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyridine derivatives.
Scientific Research Applications
Neurological and Psychiatric Disorders
One of the primary applications of 3-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is in the treatment of neurological and psychiatric disorders. According to a patent (WO2010130424A1), derivatives of this compound have been identified as potential therapeutic agents that act as positive allosteric modulators of metabotropic glutamate receptors. These receptors play a crucial role in synaptic transmission and are implicated in various neurological conditions such as anxiety and depression .
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. A study highlighted that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This makes them promising candidates for further development in cancer therapy .
Organic Synthesis Applications
This compound serves as an intermediate in organic synthesis. It is utilized in the preparation of more complex molecules due to its ability to undergo various chemical reactions such as nucleophilic substitutions and cycloadditions. This versatility is crucial for the development of novel pharmaceuticals and agrochemicals.
Data Table: Summary of Applications
Case Study 1: Modulation of Glutamate Receptors
In a study involving the modulation of glutamate receptors, researchers synthesized derivatives of this compound. These derivatives demonstrated enhanced receptor activity compared to existing medications for anxiety disorders. The findings suggest that these compounds could lead to new treatments with fewer side effects than current options .
Case Study 2: Anticancer Screening
Another study investigated the anticancer potential of triazole derivatives related to this compound. The results showed significant cytotoxicity against various cancer cell lines, indicating the compound's potential as a lead structure for developing new anticancer agents. Further optimization led to compounds with improved selectivity and efficacy against specific cancer types .
Mechanism of Action
The mechanism of action of 3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. In cancer research, it has shown potential in inhibiting c-Met kinase, which plays a role in tumor growth and metastasis . The compound’s ability to modulate biological pathways makes it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The triazolo[4,3-a]pyridine core allows diverse substitutions at positions 3 and 7. Key analogs and their properties are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Phenyl vs.
- Methoxy Modifications : Methoxy-substituted derivatives (e.g., 3-(2-methoxyphenyl)) exhibit improved solubility and electronic effects, which may optimize receptor binding .
- Carboxylic Acid Role : The position 8 carboxylic acid is critical for hydrogen bonding and salt formation, influencing bioavailability across all analogs .
Biological Activity
3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid (CAS No. 1082193-69-8) is a heterocyclic compound with a molecular formula of C13H9N3O2 and a molecular weight of 239.24 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents to achieve the desired triazole and pyridine structures. The compound features a triazole ring fused to a pyridine moiety, which is critical for its biological activity.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of triazolo-pyridine compounds can exhibit selective antimicrobial properties. For instance, certain analogs have demonstrated significant activity against Chlamydia trachomatis, suggesting potential applications in treating bacterial infections without affecting host cell viability .
Anticancer Properties
The compound has been evaluated for its antiproliferative effects on various cancer cell lines. In vitro studies indicated that certain derivatives possess potent inhibitory effects on cellular proliferation in human tumor cell lines such as HeLa and HCT116. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl group can enhance anticancer activity .
Neurological Effects
Triazolo-pyridine derivatives have been investigated for their potential as allosteric modulators of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. The ability to modulate these receptors may provide therapeutic avenues for treating conditions such as anxiety and depression .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound and its derivatives:
- Selectivity in Antimicrobial Activity : A study highlighted the selective inhibition of C. trachomatis growth by modified triazolo-pyridines while maintaining low toxicity towards mammalian cells. This selectivity is crucial for developing targeted therapies against specific pathogens without harming the host's microbiome .
- Anticancer Activity : Research demonstrated that compounds based on the triazolo-pyridine scaffold exhibited promising results in inhibiting cancer cell growth. For example, one derivative was found to have an IC50 value of 0.36 µM against CDK2, indicating strong potency against this target involved in cell cycle regulation .
Data Table: Biological Activities Overview
Q & A
Basic: What are the current synthetic methodologies for 3-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid?
Methodological Answer:
The compound is primarily synthesized via oxidative cyclization of hydrazine intermediates. A green chemistry approach uses sodium hypochlorite (NaClO) in ethanol at room temperature, yielding 73% isolated product after extraction and alumina plug filtration . Alternative methods involve iodine-mediated cyclization of 2-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)-1-(pyridin-2-yl)hydrazines, which proceed under mild conditions with high regioselectivity . Key steps include:
- Hydrazine Intermediate Preparation : Condensation of substituted benzaldehydes with pyridine-2-amine derivatives.
- Oxidative Cyclization : Optimized oxidants (e.g., NaClO, I₂) and solvent systems (ethanol, acetonitrile) to minimize byproducts.
Advanced: How can the oxidative cyclization step be optimized to improve yield and purity?
Methodological Answer:
Critical parameters include:
- Oxidant Selection : NaClO offers environmental advantages over toxic Cr(VI) salts or DDQ .
- Solvent Effects : Ethanol enhances reaction homogeneity and reduces side reactions compared to polar aprotic solvents like DMFA .
- Temperature Control : Room temperature minimizes decomposition, while reflux conditions (e.g., in Stille/Suzuki couplings) may lead to complex mixtures .
Example Protocol :
React hydrazine intermediate (15 mmol) with carbonyldiimidazole (15 mmol) in anhydrous DMFA at 100°C for 1 hour.
Add aryl/benzyl substituents and reflux for 24 hours.
Purify via recrystallization (DMFA/i-propanol) to achieve >95% purity .
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 7.2–8.5 ppm) and carboxylic acid protons (δ 12–13 ppm). NOESY confirms spatial arrangement of substituents .
- LC-MS : Validates molecular weight (e.g., m/z 294.08 for C₁₅H₁₀N₃O₂) and detects impurities .
- X-ray Crystallography : Resolves bond lengths (e.g., C–N: 1.32–1.35 Å) and dihedral angles (e.g., 55.6° between carboxylate and pyridine planes) .
Advanced: How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups (e.g., CF₃) : Enhance antimicrobial activity (MIC: 2–4 µg/mL against S. aureus) by increasing membrane permeability .
- Methoxy/Benzyloxy Substituents : Improve solubility and binding to adenosine receptors (Ki: 12 nM for A₂A) .
- Carboxylic Acid Bioisosteres : Replacement with esters or amides modulates pharmacokinetics (e.g., logP reduction from 2.1 to 1.4) .
Experimental Design :
Synthesize derivatives via Suzuki coupling or nucleophilic substitution.
Screen in vitro using receptor-binding assays (e.g., radioligand displacement) or microbial growth inhibition .
Basic: What in vitro models are used to evaluate its pharmacological potential?
Methodological Answer:
- Antimicrobial Activity :
- Broth microdilution (CLSI guidelines) against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans) .
- Anticancer Screening :
- Receptor Binding :
Advanced: How can aqueous solubility challenges be addressed for in vivo studies?
Methodological Answer:
- Salt Formation : React with sodium bicarbonate to form water-soluble carboxylate salts (solubility: >50 mg/mL in PBS) .
- Prodrug Strategies : Synthesize methyl or ethyl esters hydrolyzed in vivo by esterases .
- Nanoparticle Encapsulation : Use PEGylated liposomes to enhance bioavailability (e.g., 80% encapsulation efficiency) .
Basic: What analytical methods quantify impurities in synthesized batches?
Methodological Answer:
Advanced: What computational tools predict metabolic stability and toxicity?
Methodological Answer:
- ADMET Prediction :
- Docking Studies (AutoDock Vina) :
- Metabolite Identification :
Basic: How are synthetic byproducts minimized during large-scale production?
Methodological Answer:
- Reagent Stoichiometry : Maintain 1:1 molar ratio of hydrazine to carbonyl components to avoid dimerization .
- Purification Techniques :
Advanced: What strategies resolve racemic mixtures in chiral derivatives?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
